

Technical Comparison: 3-Bromo-4-Fluoroamphetamine vs. 4-Fluoroamphetamine

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Compound of Interest

Compound Name: 1-(3-Bromo-4-fluorophenyl)propan-2-amine
CAS No.: 910383-85-6
Cat. No.: B3301511

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Executive Summary & Chemical Identity[1]

This analysis contrasts the well-established psychostimulant 4-Fluoroamphetamine (4-FA) with its 3-brominated analog, 3-Bromo-4-Fluoroamphetamine (3-Br-4-FA). While 4-FA is a documented monoamine releasing agent with a distinct serotonergic "edge" over amphetamine, 3-Br-4-FA represents a novel chemical entity (or rare research standard) where potency must be extrapolated via Structure-Activity Relationships (SAR).

The addition of a bromine atom at the meta (3) position of the phenyl ring fundamentally alters the pharmacophore, shifting the molecule from a balanced stimulant to a predicted highly selective serotonergic agent with increased lipophilicity and potential neurotoxic risks.

Chemical Structure Comparison[1][2][3][4][5][6]

Feature	4-Fluoroamphetamine (4-FA)	3-Bromo-4-Fluoroamphetamine (3-Br-4-FA)
IUPAC Name	(RS)-1-(4-fluorophenyl)propan-2-amine	(RS)-1-(3-bromo-4-fluorophenyl)propan-2-amine
Formula		
Molar Mass	153.20 g/mol	~232.09 g/mol
Substitution	Para-fluoro only	Meta-bromo, Para-fluoro
Lipophilicity (Est. LogP)	~1.8 - 2.1	~2.9 - 3.2 (High BBB permeability)
Electronic Effect	F is electronegative (withdrawing)	Br is bulky/lipophilic; F is withdrawing

Pharmacological Profile & Potency Analysis[1][2][7] 4-Fluoroamphetamine (The Baseline)

4-FA is unique among halogenated amphetamines.[1][2][3] Unlike 4-Chloroamphetamine (4-CA) or 4-Bromoamphetamine (4-BA), which are potent neurotoxins, 4-FA resists metabolic cleavage due to the high strength of the C-F bond.[2]

- Mechanism: Substrate-based releaser of Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT).
- Potency ():
 - DA Release: ~200 nM (Potent Stimulant)
 - 5-HT Release: ~730 nM (Moderate Entactogen)
 - NE Release: ~37 nM (Potent Sympathomimetic)

- Result: A distinct two-phase effect: initial serotonergic euphoria (MDMA-like) followed by sustained dopaminergic stimulation.[4]

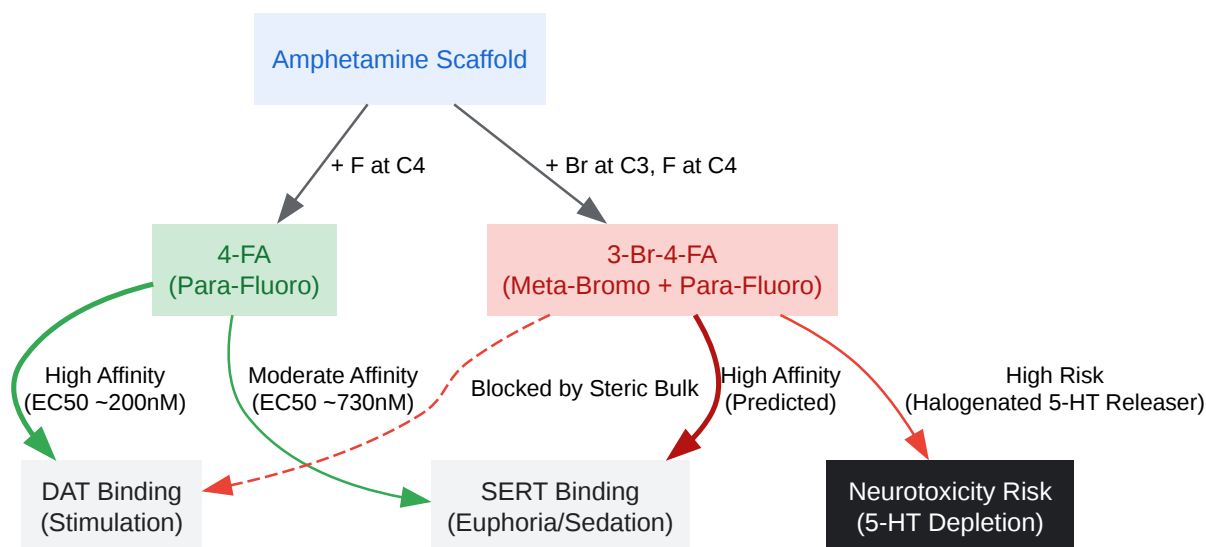
3-Bromo-4-Fluoroamphetamine (The Variable)

Adding a bromine atom to the 3-position introduces significant steric bulk and lipophilicity.

Based on Nichols' SAR rules for phenethylamines:

- Steric Hindrance at DAT: The Dopamine Transporter (DAT) is sensitive to steric bulk at the meta and para positions. The large Van der Waals radius of Bromine at position 3 is predicted to reduce affinity for DAT, diminishing stimulant effects.
- SERT Selectivity: Substitutions at the 3-position (e.g., Fenfluramine, 3-FA) often favor the Serotonin Transporter (SERT).
- Potency Prediction: 3-Br-4-FA is predicted to be a highly potent 5-HT releaser with reduced dopaminergic activity compared to 4-FA. It likely behaves more like a sedating entactogen or a functional 5-HT neurotoxin than a classical stimulant.

SAR Visualization (Graphviz)



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Caption: SAR comparison showing the shift from Dopaminergic dominance (4-FA) to Serotonergic dominance/Toxicity (3-Br-4-FA) due to steric hindrance.

Experimental Validation Protocols

To empirically verify the potency difference, researchers must utilize in vitro synaptosomal release assays. This protocol is self-validating by using 4-FA as the positive control.

Protocol: Comparative Monoamine Release Assay

Objective: Determine

values for DA and 5-HT release.

Reagents:

- -Dopamine and
 - Serotonin (Radiolabels).
- Rat brain synaptosomes (Striatum for DA, Whole brain minus cerebellum for 5-HT).
- Test Compounds: 4-FA (Control), 3-Br-4-FA (Test).

Workflow:

- Tissue Preparation: Homogenize rat brain tissue in 0.32 M sucrose (pH 7.4). Centrifuge at 1000 x g (10 min) to remove debris; keep supernatant (S1). Centrifuge S1 at 20,000 x g (20 min) to isolate synaptosomes (P2 pellet).
- Pre-loading: Resuspend P2 in Krebs-Henseleit buffer. Incubate with
 - ligand (5 nM) for 15 mins at 37°C to load transporters.
- Drug Challenge: Aliquot loaded synaptosomes into wells containing varying concentrations of 3-Br-4-FA (
 - to
 - M).
- Release Phase: Incubate for 15 mins. Terminate reaction by rapid filtration over GF/B filters.

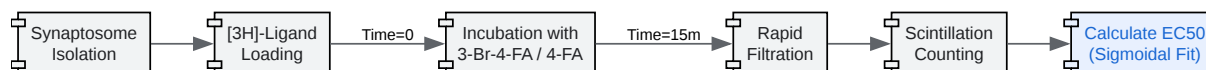
- Quantification: Measure retained radioactivity via Liquid Scintillation Counting.
- Calculation: Plot % Release vs. Log[Concentration]. Derive using non-linear regression (Prism/Sigmaplot).

Self-Validation Check:

- If 4-FA

for DA is not within 150-250 nM range, the assay sensitivity is compromised (reject data).

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the radiometric monoamine release assay.

Safety & Toxicology Assessment

Critical Warning: The safety profile of 4-FA does not extend to 3-Br-4-FA.

- Neurotoxicity (The Halogen Rule):
 - 4-FA: Generally lacks long-term serotonergic neurotoxicity because the para-fluorine bond is metabolically stable and prevents the formation of toxic metabolites.
 - 3-Br-4-FA: The addition of a bromine atom (especially at the 3-position) increases the risk of quinone formation or direct transporter-mediated toxicity. Analogous compounds like 4-Bromoamphetamine (4-BA) are used specifically to destroy serotonergic neurons in research. 3-Br-4-FA should be treated as a potential neurotoxin.
- Cardiovascular Risk (5-HT_{2B}):

- Potent 5-HT releasers often show affinity for the 5-HT_{2B} receptor. Agonism at this site is linked to valvular heart disease. 3-Br-4-FA's predicted high serotonergic potency elevates this risk significantly compared to 4-FA.

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